3-((2-Chloro-6-fluorobenzyl)oxy)-2-methyl-1-(4-nitrobenzyl)-4(1H)-pyridinone
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Overview
Description
“3-((2-Chloro-6-fluorobenzyl)oxy)-2-methyl-1-(4-nitrobenzyl)-4(1H)-pyridinone” is a synthetic organic compound that belongs to the class of pyridinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-((2-Chloro-6-fluorobenzyl)oxy)-2-methyl-1-(4-nitrobenzyl)-4(1H)-pyridinone” typically involves multiple steps, including the formation of the pyridinone core and subsequent functionalization. Common synthetic routes may include:
Formation of the Pyridinone Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Functionalization: Introduction of the 2-chloro-6-fluorobenzyl and 4-nitrobenzyl groups through nucleophilic substitution reactions.
Final Assembly: Coupling of the functionalized intermediates to form the final compound.
Industrial Production Methods
Industrial production methods for such compounds usually involve optimization of the synthetic routes to maximize yield and purity. This may include the use of high-throughput screening techniques, automated synthesis, and purification processes such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
“3-((2-Chloro-6-fluorobenzyl)oxy)-2-methyl-1-(4-nitrobenzyl)-4(1H)-pyridinone” can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of nitro groups to amines.
Substitution: Nucleophilic or electrophilic substitution reactions at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).
Substitution: Halogenation using chlorine (Cl₂) or bromine (Br₂), and nucleophilic substitution using sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield the corresponding amine derivative.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Applications in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of “3-((2-Chloro-6-fluorobenzyl)oxy)-2-methyl-1-(4-nitrobenzyl)-4(1H)-pyridinone” would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would be identified through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
- 3-((2-Chlorobenzyl)oxy)-2-methyl-1-(4-nitrobenzyl)-4(1H)-pyridinone
- 3-((2-Fluorobenzyl)oxy)-2-methyl-1-(4-nitrobenzyl)-4(1H)-pyridinone
- 3-((2-Chloro-6-fluorobenzyl)oxy)-2-methyl-1-(4-aminobenzyl)-4(1H)-pyridinone
Uniqueness
The unique combination of substituents in “3-((2-Chloro-6-fluorobenzyl)oxy)-2-methyl-1-(4-nitrobenzyl)-4(1H)-pyridinone” may confer distinct chemical and biological properties compared to similar compounds. These differences could be explored through comparative studies to identify specific advantages or applications.
Properties
IUPAC Name |
3-[(2-chloro-6-fluorophenyl)methoxy]-2-methyl-1-[(4-nitrophenyl)methyl]pyridin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClFN2O4/c1-13-20(28-12-16-17(21)3-2-4-18(16)22)19(25)9-10-23(13)11-14-5-7-15(8-6-14)24(26)27/h2-10H,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGCJOUADUSASMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C=CN1CC2=CC=C(C=C2)[N+](=O)[O-])OCC3=C(C=CC=C3Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClFN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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